1,3-Dimorpholino-2-nitropropane

Description

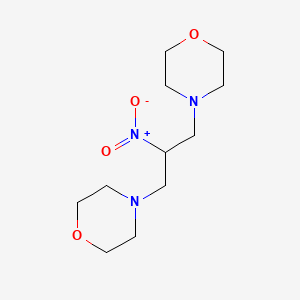

1,3-Dimorpholino-2-nitropropane is a nitrogen-containing compound characterized by a central nitropropane backbone substituted with two morpholine rings at the 1- and 3-positions. It is primarily employed as a surfactant in fuel-water emulsions to reduce nitrogen oxide (NOx) emissions in industrial boilers and internal combustion engines . Its structure confers unique stability and emulsifying properties, distinguishing it from simpler nitroalkanes.

Properties

CAS No. |

81104-52-1 |

|---|---|

Molecular Formula |

C11H21N3O4 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

4-(3-morpholin-4-yl-2-nitropropyl)morpholine |

InChI |

InChI=1S/C11H21N3O4/c15-14(16)11(9-12-1-5-17-6-2-12)10-13-3-7-18-8-4-13/h11H,1-10H2 |

InChI Key |

HSZDKPZQCXWNRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(CN2CCOCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared to structurally or functionally related nitroalkanes and morpholine derivatives (Table 1). Key distinctions include molecular complexity, functional groups, and industrial applications.

Table 1: Comparative Analysis of 1,3-Dimorpholino-2-nitropropane and Analogous Compounds

Key Differentiators

- Structural Complexity: The dual morpholine rings in this compound enhance its surfactant capabilities, enabling stable fuel-water emulsions, unlike simpler nitroalkanes (e.g., nitromethane) that lack such functionalization.

- Toxicity Profile: While 2-nitropropane and 4-nitrosomorpholine are associated with carcinogenicity, toxicity data for this compound remain sparse, necessitating further study.

- Application Scope: The compound’s role in NOx reduction contrasts with 1,3-dinitropropane’s use in explosives, highlighting divergent industrial priorities.

Research Findings

- Efficacy in Fuel Additives: this compound demonstrates superior emulsifying stability compared to nitropropane isomers, attributed to its morpholine substituents.

- Environmental Impact: Its use in reducing NOx emissions aligns with regulatory goals, though lifecycle environmental assessments are lacking.

Notes

- Data Gaps: Toxicity and long-term environmental impact studies for this compound are critically needed.

- Regulatory Considerations: 2-Nitropropane’s carcinogenic classification underscores the importance of rigorous safety evaluations for structurally related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.